methyl {3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate
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Overview
Description
Methyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structural features, which include a chromeno[6,7-e][1,3]oxazin core, substituted with various functional groups such as methoxy, methyl, and oxo groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromeno[6,7-e][1,3]oxazin core: This step typically involves the cyclization of a suitable precursor, such as a 2H-chromen-2-one derivative, with an appropriate amine under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the chromeno[6,7-e][1,3]oxazin core is reacted with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the resulting intermediate with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar 3,4-dimethoxyphenyl group but different core structure.
Methyl (3,4-dimethoxyphenyl)acetate: A simpler ester derivative with a similar phenyl group.
N-(3,4-Dimethoxyphenethyl)acetamide: A compound with a similar phenethylamine structure but different functional groups.
Uniqueness
Methyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate is unique due to its complex chromeno[6,7-e][1,3]oxazin core, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from simpler analogues.
Properties
Molecular Formula |
C26H29NO7 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate |
InChI |
InChI=1S/C26H29NO7/c1-15-19-11-18-13-27(9-8-17-6-7-21(30-3)22(10-17)31-4)14-33-24(18)16(2)25(19)34-26(29)20(15)12-23(28)32-5/h6-7,10-11H,8-9,12-14H2,1-5H3 |
InChI Key |
RXKDOEVDJMQOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC(=C(C=C4)OC)OC)CC(=O)OC |
Origin of Product |
United States |
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